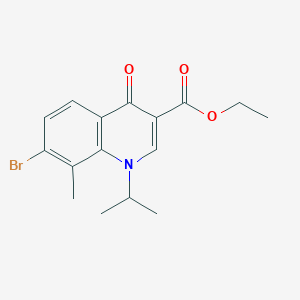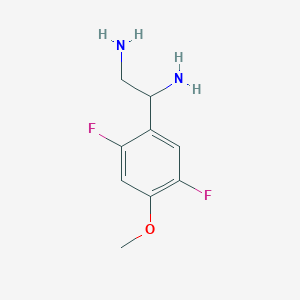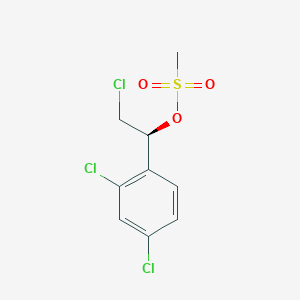
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloro and dichlorophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate typically involves the reaction of (S)-1-(2,4-dichlorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Applications De Recherche Scientifique
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can result in the inhibition of enzyme activity or alteration of protein function, which is useful in studying biochemical pathways and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (2,4-dichlorophenyl)methanesulfinate
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
Uniqueness
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is unique due to its specific stereochemistry and the presence of both chloro and dichlorophenyl groups. These structural features contribute to its distinct reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9Cl3O3S |
|---|---|
Poids moléculaire |
303.6 g/mol |
Nom IUPAC |
[(1S)-2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate |
InChI |
InChI=1S/C9H9Cl3O3S/c1-16(13,14)15-9(5-10)7-3-2-6(11)4-8(7)12/h2-4,9H,5H2,1H3/t9-/m1/s1 |
Clé InChI |
RLMONYZNSJOXOH-SECBINFHSA-N |
SMILES isomérique |
CS(=O)(=O)O[C@H](CCl)C1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CS(=O)(=O)OC(CCl)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


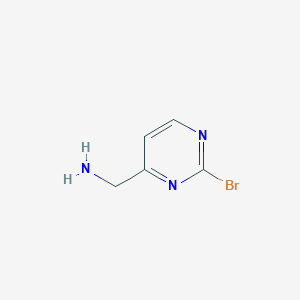
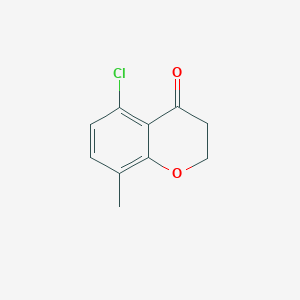
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

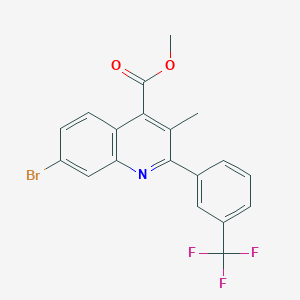

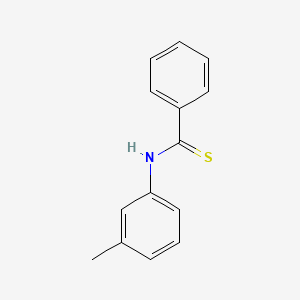
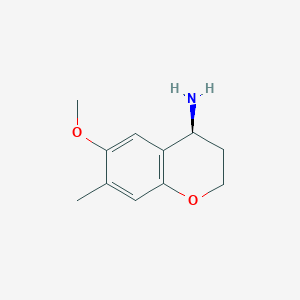
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
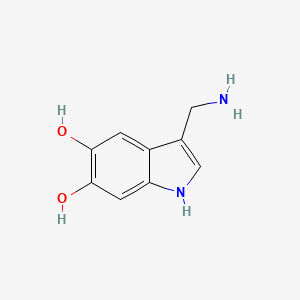
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
